molecular formula C30H28O9 B15240350 GnetifolinN

GnetifolinN

Cat. No.: B15240350
M. Wt: 532.5 g/mol
InChI Key: CVJLPJHMPGEFCA-XJYHXZFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GnetifolinN is a naturally occurring compound found in the Gnetum species, particularly Gnetum parvifolium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GnetifolinN involves several steps, starting from the extraction of raw materials from Gnetum species. The compound can be isolated using chromatographic techniques. The synthetic route typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. These methods are optimized for yield and purity, often involving advanced chromatographic techniques and solvent extraction methods .

Chemical Reactions Analysis

Types of Reactions

GnetifolinN undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

GnetifolinN has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of GnetifolinN involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound can inhibit the production of reactive oxygen species and reduce the expression of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • GnetifolinC
  • GnetifolinD
  • GnetifolinE
  • GnetifolinK
  • GnetucleistolF

Uniqueness

GnetifolinN is unique due to its specific molecular structure and the distinct biological activities it exhibits. Compared to other similar compounds, this compound has shown more potent antioxidant and anti-inflammatory properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C30H28O9

Molecular Weight

532.5 g/mol

IUPAC Name

(1R,2R,3R,4S)-2,3-bis(3,5-dihydroxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1,6-diol

InChI

InChI=1S/C30H28O9/c1-38-25-9-14(3-4-23(25)35)27-21-12-24(36)26(39-2)13-22(21)30(37)29(16-7-19(33)11-20(34)8-16)28(27)15-5-17(31)10-18(32)6-15/h3-13,27-37H,1-2H3/t27-,28+,29-,30-/m0/s1

InChI Key

CVJLPJHMPGEFCA-XJYHXZFBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H]([C@H](C3=CC(=C(C=C23)O)OC)O)C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(C(C3=CC(=C(C=C23)O)OC)O)C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.